molecular formula C22H18N2O2 B5779018 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No. B5779018
M. Wt: 342.4 g/mol
InChI Key: NDADPVBCLXUPGM-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, also known as MBPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MBPA belongs to the class of benzoxazole derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is not fully understood. However, it has been proposed that N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide exerts its anti-inflammatory and analgesic activities by inhibiting the activation of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has also been shown to reduce the nociceptive response in animal models of pain. In addition, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been reported to exhibit fluorescence properties, which makes it a potential candidate for use as a fluorescent probe.

Advantages and Limitations for Lab Experiments

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential applications in various fields of scientific research. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has also been shown to exhibit anti-inflammatory and analgesic activities, which makes it a potential candidate for the development of new drugs.
However, there are also some limitations associated with the use of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide in lab experiments. The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is not fully understood, which limits its potential applications. In addition, the toxicity of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has not been fully evaluated, which raises concerns about its safety for use in humans.

Future Directions

There are several future directions for the research on N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. One potential direction is to further investigate the mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This could lead to the development of new drugs that target the NF-κB signaling pathway. Another potential direction is to evaluate the safety and toxicity of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide in humans. This could pave the way for the development of new drugs that exhibit anti-inflammatory and analgesic activities.
In addition, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has potential applications in the field of materials science. Future research could focus on the synthesis of new luminescent materials using N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide as a building block. This could lead to the development of new materials for use in various applications such as sensors and displays.
Conclusion:
In conclusion, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been extensively studied for its potential applications in pharmacology and materials science. It has been shown to exhibit anti-inflammatory and analgesic activities, which makes it a potential candidate for the development of new drugs. However, the mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is not fully understood, which limits its potential applications. Future research could focus on further investigating the mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide and evaluating its safety and toxicity in humans.

Synthesis Methods

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide involves the reaction of 2-aminobenzoic acid, 3-methylphenyl isocyanate, and benzoyl chloride in the presence of a base. The reaction yields N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide as a white crystalline solid with a melting point of 215-217°C. The purity of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been reported to exhibit anti-inflammatory and analgesic activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has also been reported to reduce the nociceptive response in animal models of pain.
In addition to pharmacology, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has also been studied for its potential applications in the field of materials science. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been used as a fluorescent probe for the detection of metal ions such as Cu2+ and Fe3+. It has also been used as a building block for the synthesis of luminescent materials.

properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-6-5-9-17(12-15)22-24-19-14-18(10-11-20(19)26-22)23-21(25)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDADPVBCLXUPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

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